diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate
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Overview
Description
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenols and formaldehyde, known for their unique molecular architecture and ability to form host-guest complexes. This compound is specifically functionalized with diethoxyphosphoryl groups, enhancing its ability to interact with various cations and organic molecules .
Preparation Methods
The synthesis of diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate typically involves the Arbuzov reaction. This reaction starts with hexakis(chloromethyl)calix6arene hexamethyl ether, which is reacted with isopropyl esters of trivalent phosphorus acids. Subsequent chemical transformations yield the desired phosphorylated calixarene
Chemical Reactions Analysis
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The phosphoryl groups can be oxidized under specific conditions.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups.
Complexation: Forms complexes with metal cations due to the phosphoryl groups’ high cation-accepting power.
Common reagents include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate has several scientific research applications:
Chemistry: Used as an extractant for metal cations, particularly in separating lanthanides and actinides.
Biology: Potential use in designing artificial receptors for biological molecules.
Medicine: Investigated for drug delivery systems due to its ability to form host-guest complexes.
Industry: Utilized in ion-selective electrodes for detecting specific metal ions.
Mechanism of Action
The compound exerts its effects primarily through the cooperative binding of metal cations with its phosphoryl groups. This binding enhances its extractive power compared to acyclic analogs. Molecular modeling and NMR data suggest that diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate exists in a stereochemically labile 1,2-alternate conformation, which is crucial for its binding properties .
Comparison with Similar Compounds
Similar compounds include other phosphorylated calixarenes, such as:
- Tetra(diethoxyphosphoryl)calixarene
- Hexakis(diphenylphosphoryl)calix6arene
- Tetra(diphenylphosphoryl)calixarene
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate is unique due to its specific functionalization with diethoxyphosphoryl groups, which impart high cation- and proton-accepting power, making it a more effective extractant than its analogs .
Properties
IUPAC Name |
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H90O24P6/c1-13-73-91(67,74-14-2)85-61-49-31-25-32-50(61)44-52-34-27-36-54(63(52)87-93(69,77-17-5)78-18-6)46-56-38-29-40-58(65(56)89-95(71,81-21-9)82-22-10)48-60-42-30-41-59(66(60)90-96(72,83-23-11)84-24-12)47-57-39-28-37-55(64(57)88-94(70,79-19-7)80-20-8)45-53-35-26-33-51(43-49)62(53)86-92(68,75-15-3)76-16-4/h25-42H,13-24,43-48H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQIUSUOMGFZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OP(=O)(OCC)OCC)CC7=CC=CC(=C7OP(=O)(OCC)OCC)CC1=CC=C2)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90O24P6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1453.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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